![molecular formula C22H26O5S B14017961 {1-[(Benzyloxy)methyl]-2-oxocyclohexyl}methyl 4-methylbenzene-1-sulfonate CAS No. 36370-27-1](/img/structure/B14017961.png)
{1-[(Benzyloxy)methyl]-2-oxocyclohexyl}methyl 4-methylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-methylphenyl)sulfonyloxymethyl]-2-(phenylmethoxymethyl)cyclohexan-1-one is a complex organic compound with the molecular formula C22H26O5S and a molecular weight of 402.504 g/mol . This compound is characterized by its unique structure, which includes a cyclohexanone core substituted with sulfonyloxymethyl and phenylmethoxymethyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylphenyl)sulfonyloxymethyl]-2-(phenylmethoxymethyl)cyclohexan-1-one typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process, allowing for the production of significant quantities of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-methylphenyl)sulfonyloxymethyl]-2-(phenylmethoxymethyl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The sulfonyloxymethyl and phenylmethoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or hydrocarbons. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-[(4-methylphenyl)sulfonyloxymethyl]-2-(phenylmethoxymethyl)cyclohexan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use in drug development.
Wirkmechanismus
The mechanism of action of 2-[(4-methylphenyl)sulfonyloxymethyl]-2-(phenylmethoxymethyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-[(4-methylphenyl)sulfonyloxymethyl]-2-(phenylmethoxymethyl)cyclohexan-1-one include:
- 2-(4-methylsulfonylphenyl)indole derivatives
- 2-(phenylmethoxymethyl)cyclohexanone derivatives
- Sulfonyloxymethyl-substituted cyclohexanones
Uniqueness
What sets 2-[(4-methylphenyl)sulfonyloxymethyl]-2-(phenylmethoxymethyl)cyclohexan-1-one apart from similar compounds is its specific combination of functional groups and the resulting chemical properties. This unique structure allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research .
Eigenschaften
CAS-Nummer |
36370-27-1 |
|---|---|
Molekularformel |
C22H26O5S |
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
[2-oxo-1-(phenylmethoxymethyl)cyclohexyl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C22H26O5S/c1-18-10-12-20(13-11-18)28(24,25)27-17-22(14-6-5-9-21(22)23)16-26-15-19-7-3-2-4-8-19/h2-4,7-8,10-13H,5-6,9,14-17H2,1H3 |
InChI-Schlüssel |
SWXBZFFQWSZJKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(CCCCC2=O)COCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


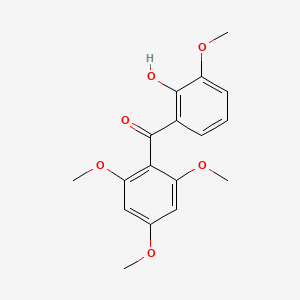
![3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14017883.png)
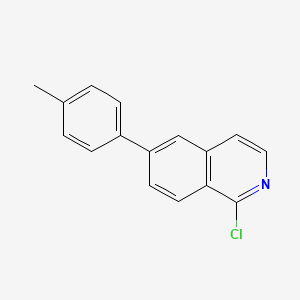
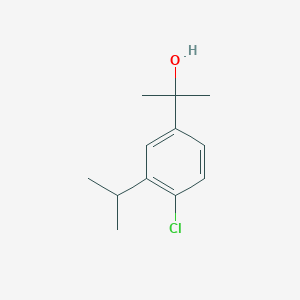
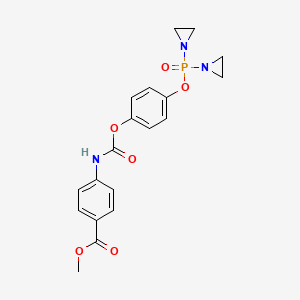
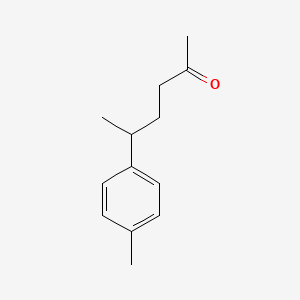
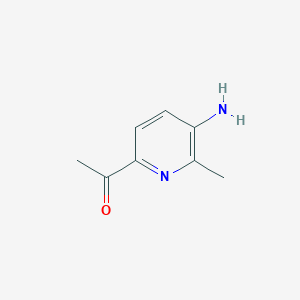
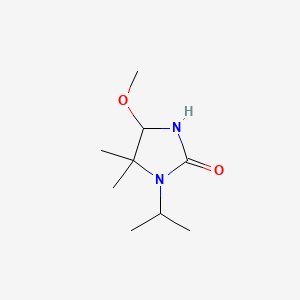
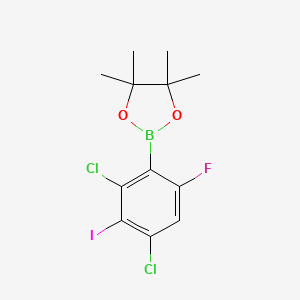
![7,10-Dibromodibenzo[F,H]quinoxaline-2,3-dicarbonitrile](/img/structure/B14017924.png)
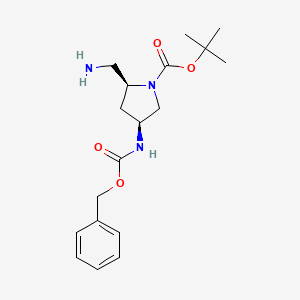
![2,5,6,7-tetrahydro-1H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-thiol;chloride](/img/structure/B14017939.png)
![(1S,11S,13S,15S)-14,15-dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B14017947.png)
![N-[2-[(4-Fluorophenyl)amino]ethyl]adamantane-1-carboxamide](/img/structure/B14017955.png)
